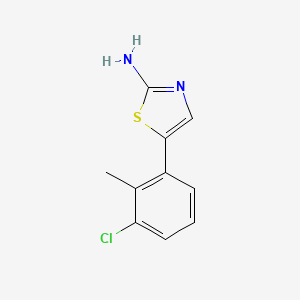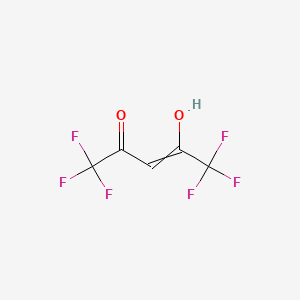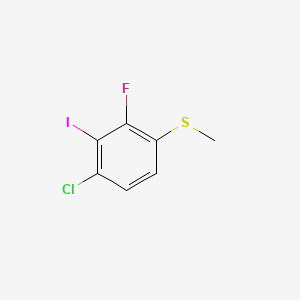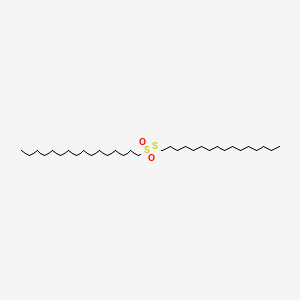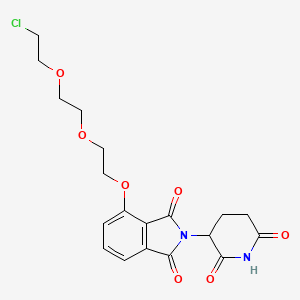
1H-Benzo(a)fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzo(a)fluorene can be synthesized through several methods. One common approach involves the iodine-mediated synthesis from yne-enones. This method involves heating chalcones derived from o-alkynylacetophenones and aromatic aldehydes under reflux with iodine in acetic acid. The transformation proceeds through the formation of a vinyl indenone intermediate, followed by regioselective alkyne hydration, intramolecular aldol condensation, electrocyclic ring closure, and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes is another method employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzo(a)fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine under appropriate conditions.
Major Products:
Oxidation: Oxidation typically yields benzo[a]fluorenone derivatives.
Reduction: Reduction results in the formation of dihydrobenzo[a]fluorene.
Substitution: Substitution reactions yield halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1H-Benzo(a)fluorene has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1H-Benzo(a)fluorene involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to interact with enzymes such as dihydrofolate reductase, inhibiting their activity and leading to cytotoxic effects . The compound’s ability to undergo various chemical transformations also contributes to its biological activities.
Vergleich Mit ähnlichen Verbindungen
1H-Benzo(a)fluorene can be compared with other polycyclic aromatic hydrocarbons such as benzo[a]pyrene and fluoranthene. While all these compounds share a fused ring structure, this compound is unique due to its specific arrangement of rings and the resulting chemical properties. Similar compounds include:
Benzo[a]pyrene: Known for its carcinogenic properties.
Fluoranthene: Used in the study of environmental pollutants.
Chrysofluorene: Another name for this compound, highlighting its structural similarity.
Eigenschaften
CAS-Nummer |
238-82-4 |
|---|---|
Molekularformel |
C17H12 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1H-benzo[a]fluorene |
InChI |
InChI=1S/C17H12/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-6,8-11H,7H2 |
InChI-Schlüssel |
VFCAFLBDBMIPCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C2C1=C3C=C4C=CC=CC4=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


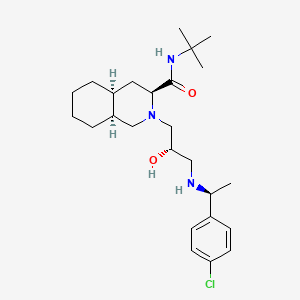
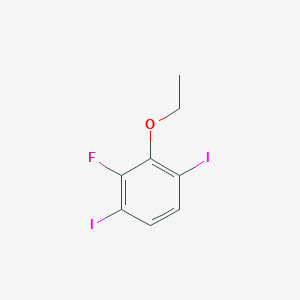

![disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B14762220.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)
![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)
